molecular formula C16H12N4OS B2767785 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 886189-00-0

2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No. B2767785
CAS RN: 886189-00-0
M. Wt: 308.36
InChI Key: TULIPEXACJANLW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione, also known as MQT, is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, derived from a similar structural framework, demonstrates the compound's role in developing new heterocyclic compounds. These compounds were characterized based on elemental analysis and spectral data, highlighting the compound's utility in creating diverse molecular architectures with potential biological activities (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

  • Research into derivatives similar to the specified compound has shown antimicrobial properties. For example, triazolo-annelated quinazolines have been synthesized and evaluated for their reactivity, providing insights into the compound's potential as a basis for antimicrobial agents (Al-Salahi, 2010).

Antihistaminic Agents

  • A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, indicating the structural relevance of the compound in developing new therapeutic agents with minimal side effects (Alagarsamy et al., 2009).

Anticancer Activity

  • Another application of related compounds involves their potential as tubulin polymerization inhibitors and vascular disrupting agents. This research underscores the compound's framework in synthesizing derivatives with significant anticancer activity, furthering the compound's applicability in medicinal chemistry (Driowya et al., 2016).

Quality Control and Analytical Methods

  • The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones emphasizes the importance of these compounds in pharmaceutical research. This research outlines methods to ensure the purity and efficacy of compounds based on this structure, highlighting its role in the development of potential antimalarial agents (Danylchenko et al., 2018).

properties

IUPAC Name

2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-21-11-8-6-10(7-9-11)14-18-15-12-4-2-3-5-13(12)17-16(22)20(15)19-14/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURDEOPVZZRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

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